molecular formula C11H10N4O4 B2469178 methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate CAS No. 406470-74-4

methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

Cat. No.: B2469178
CAS No.: 406470-74-4
M. Wt: 262.225
InChI Key: YFZZBOUDQHUOON-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identity

This compound belongs to the class of 1,2,4-triazole derivatives, distinguished by a nitro group at the 3-position of the triazole ring and a methyl benzoate substituent linked via a methylene bridge. The systematic International Union of Pure and Applied Chemistry name reflects this substitution pattern, ensuring unambiguous identification in chemical databases. The molecular formula is C₁₁H₁₀N₄O₄, with a molecular weight of 262.22 grams per mole.

The compound's structural identity is comprehensively characterized through multiple molecular descriptors and spectroscopic fingerprints. The Simplified Molecular Input Line Entry System notation for this compound is documented as O=C(OC)C1=CC=C(CN2N=C(N+=O)N=C2)C=C1, which precisely defines the connectivity pattern and electronic structure. This notation facilitates computational chemistry applications and database searches across various chemical information systems.

Table 1: Molecular Properties and Identifiers of this compound

Property Value
Chemical Abstracts Service Registry Number 406470-74-4
Molecular Formula C₁₁H₁₀N₄O₄
Molecular Weight 262.22 g/mol
Simplified Molecular Input Line Entry System O=C(OC)C1=CC=C(CN2N=C(N+=O)N=C2)C=C1
MDL Number MFCD03303115

The structural architecture of this compound demonstrates the sophisticated integration of electron-withdrawing and electron-donating functionalities. The nitro group at the 3-position of the triazole ring significantly influences the electronic properties of the heterocycle, while the methyl ester group provides opportunities for further synthetic modifications. The methylene linker between the triazole and benzene rings allows for conformational flexibility while maintaining the overall molecular rigidity necessary for specific biological interactions.

Advanced spectroscopic techniques have been employed to confirm the structural integrity of this compound. Nuclear Magnetic Resonance spectroscopy provides detailed information about the proton and carbon environments, while high-resolution mass spectrometry confirms the molecular composition. The compound's two-dimensional structure reveals the spatial arrangement of functional groups that contribute to its unique chemical and biological properties.

Historical Context and Discovery Timeline

The development of this compound emerges from the broader historical evolution of triazole chemistry, which has experienced remarkable growth over the past several decades. The systematic exploration of 1,2,4-triazole derivatives gained momentum through the recognition of their exceptional thermal stability and diverse biological activities. The incorporation of nitro groups into triazole frameworks represents a particularly significant advancement in energetic materials research, where the balance between stability and performance has driven extensive synthetic investigations.

The specific compound under examination appears in contemporary chemical databases with a Chemical Abstracts Service registry number assigned relatively recently, suggesting its emergence as part of modern synthetic efforts targeting novel triazole-benzoate hybrids. The timing of its cataloging coincides with increased interest in triazole derivatives as amide bioisosteres and enzyme inhibitors, particularly in the context of pharmaceutical research targeting specific kinase inhibition pathways.

Research into related triazole-benzoate structures has accelerated significantly in recent years, driven by computational predictions of enhanced biological activity and improved pharmacokinetic properties. The synthesis and characterization of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has provided crucial foundational knowledge for understanding structure-activity relationships within this chemical class. These investigations have established the synthetic methodologies necessary for accessing complex triazole-containing architectures with precise substitution patterns.

The historical development of nitro-triazole chemistry has been particularly influenced by the search for new energetic materials with improved safety profiles. Studies on N-substituted 4(5)-nitro-1,2,3-triazoles have demonstrated that nitro-functionalized triazoles exhibit remarkable thermal stability while maintaining high energy content. This research has provided the theoretical framework for understanding how nitro substitution affects both the chemical reactivity and physical properties of triazole derivatives.

Academic Significance in Heterocyclic Chemistry

The academic importance of this compound extends far beyond its individual structural characteristics, representing a paradigmatic example of how strategic heterocyclic modifications can yield compounds with enhanced properties across multiple application domains. Within the broader context of heterocyclic chemistry, this compound exemplifies the successful integration of electron-rich and electron-poor aromatic systems to create molecules with tunable electronic properties.

The triazole moiety in this compound has garnered particular attention as an amide bioisostere, offering significant advantages in medicinal chemistry applications. Research has demonstrated that 1,2,4-triazole groups can effectively replace amide functionalities while providing improved metabolic stability and enhanced binding affinity to target proteins. The positioning of nitrogen atoms within the triazole ring creates optimal hydrogen bonding geometries that can replicate and sometimes exceed the binding interactions of traditional amide groups.

Table 2: Comparative Analysis of Triazole Derivatives in Heterocyclic Chemistry

Compound Type Key Features Academic Applications
3-Nitro-1,2,4-triazoles High thermal stability, energetic properties Materials science, propellant research
Triazole-benzoate hybrids Enzyme inhibition, metabolic stability Pharmaceutical development
N-substituted triazoles Tunable electronic properties Synthetic methodology

The nitro substitution pattern in this compound contributes significantly to its academic relevance within energetic materials research. Studies on [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans have demonstrated that nitro-triazole derivatives exhibit exceptional thermal stability with decomposition onset temperatures ranging from 147 to 228 degrees Celsius, while maintaining acceptable densities for practical applications. These properties make such compounds valuable subjects for understanding the relationship between molecular structure and energetic performance.

The synthetic accessibility of this compound through established methodologies has facilitated extensive structure-activity relationship studies within academic research programs. The triazole ring system provides multiple sites for further functionalization, enabling systematic exploration of how different substituents affect both chemical reactivity and biological activity. This versatility has made triazole-containing compounds essential tools for probing biological mechanisms and developing new therapeutic approaches.

Contemporary research has particularly emphasized the role of such compounds in kinase inhibition studies, where the triazole moiety serves as a crucial pharmacophore for binding to adenosine triphosphate sites in protein kinases. The specific positioning of nitrogen atoms in the 1,2,4-triazole ring creates optimal interactions with key amino acid residues in kinase active sites, providing a foundation for rational drug design efforts targeting specific therapeutic applications.

Properties

IUPAC Name

methyl 4-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-19-10(16)9-4-2-8(3-5-9)6-14-7-12-11(13-14)15(17)18/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZZBOUDQHUOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 3-nitro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Oxidation: The triazole ring can undergo oxidation reactions, potentially forming N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: Methyl 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoate.

    Substitution: 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid.

    Oxidation: N-oxide derivatives of the triazole ring.

Scientific Research Applications

Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The triazole ring can bind to enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Methyl 3-Amino-4-(1H-1,2,4-Triazol-1-yl)benzoate
  • Molecular Formula : C₁₀H₁₀N₄O₂, MW : 218.22 g/mol .
  • Key Difference: The nitro group is replaced with an amino (-NH₂) group.
  • Impact: The amino group is electron-donating, increasing nucleophilicity and altering reactivity in cross-coupling reactions.
  • Applications: Primarily used in the synthesis of antimicrobial agents due to the amino group’s ability to form hydrogen bonds with biological targets .
Methyl 4-(3,5-Dibromo-1H-1,2,4-Triazol-1-yl)benzoate
  • Key Features : Bromine atoms at the 3- and 5-positions of the triazole ring .
  • Impact :
    • Bromine’s electronegativity and bulkiness enhance halogen bonding, useful in crystal engineering and coordination polymers .
    • Facilitates Suzuki-Miyaura coupling reactions, as seen in the synthesis of deferasirox derivatives .
  • Applications : Intermediate in synthesizing iron-chelating agents (e.g., deferasirox) and functional materials .

Variations in the Ester or Linker Group

Methyl 4-(3-Nitro-1H-1,2,4-Triazol-1-yl)butanoate
  • Molecular Formula : C₇H₁₀N₄O₄, MW : 214.18 g/mol .
  • Key Difference: The benzoate ester is replaced with a butanoate ester.
  • Lower thermal stability (predicted boiling point: 414°C) compared to the aromatic benzoate derivative .
Deferasirox Methyl Ester
  • Molecular Formula : C₂₂H₁₈N₃O₄, MW : 387.40 g/mol .
  • Key Features : Incorporates two 2-hydroxyphenyl groups on the triazole ring.
  • Impact :
    • Hydroxyl groups enable chelation of metal ions (e.g., iron), central to its role as a pharmaceutical intermediate for deferasirox .
    • Greater molecular complexity reduces synthetic accessibility compared to simpler triazole-benzoate derivatives.

Functional Group Positioning

Methyl 3-[(3-Nitro-1H-1,2,4-Triazol-1-yl)methyl]benzoate
  • Key Difference : The triazole-methyl group is attached at the 3-position of the benzoate ring instead of the 4-position .
  • Impact :
    • Altered steric and electronic properties affect crystallinity and solubility.
    • Meta-substitution may reduce symmetry, influencing packing in coordination polymers .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Triazole) Key Functional Groups Applications Reference
Target Compound C₁₁H₁₀N₄O₄ 3-Nitro Benzoate ester Scaffold for drug discovery
Methyl 3-Amino-4-(1H-triazol-1-yl)benzoate C₁₀H₁₀N₄O₂ 3-Amino Benzoate ester Antimicrobial agents
Methyl 4-(3,5-Dibromo-1H-triazol-1-yl)benzoate - 3,5-Dibromo Benzoate ester Iron chelators, Suzuki coupling
Deferasirox Methyl Ester C₂₂H₁₈N₃O₄ 3,5-Bis(2-hydroxyphenyl) Benzoate ester Pharmaceutical intermediates

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Predicted Boiling Point (°C) Key Reactivity
Target Compound 262.22 - Electrophilic substitution, H-bonding
Methyl 4-(3-Nitro-1H-triazol-1-yl)butanoate 214.18 414 Ester hydrolysis, alkylation
Methyl 3-[(3-Nitro-1H-triazol-1-yl)methyl]benzoate 262.22 - Meta-substitution effects

Biological Activity

Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₀H₈N₄O₄
  • CAS Number : 406470-74-4
  • Melting Point : 102–104 °C

This compound features a triazole ring with a nitro group and a benzoate ester group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components. The triazole moiety is known for its ability to bind to enzymes and receptors, modulating their activity and leading to various biological effects such as:

  • Antimicrobial Activity : The compound exhibits potential antibacterial and antifungal properties.
  • Anticancer Activity : It has shown promise in inhibiting cancer cell growth through mechanisms that may involve apoptosis induction and cell cycle arrest.

Biological Activity Data

Research has documented various biological activities associated with triazole derivatives similar to this compound. Below is a summary of relevant findings:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryReduction in inflammatory markers

Anticancer Studies

One study investigated the cytotoxic effects of triazole derivatives on human cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involved the induction of apoptosis and disruption of mitochondrial function, which are critical pathways in cancer treatment .

Antimicrobial Activity

Another study focused on the antimicrobial properties of triazole derivatives. This compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Q & A

Advanced Research Question

  • HRESIMS : Confirms molecular formula (e.g., C₁₃H₁₅F₃N₅O₂, [M+H]⁺ = 330.1179) with <2 ppm error .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton coupling (e.g., δ 8.65 ppm, triazole-H) and carbon-proton correlations .

What mechanistic insights explain this compound’s antichagasic activity?

Advanced Research Question
The nitro group undergoes enzymatic reduction in T. cruzi, generating reactive radicals that disrupt DNA synthesis. shows nitroreductase (NTR) overexpression correlates with enhanced potency, supporting a prodrug activation mechanism .

What methods determine solubility and stability for formulation studies?

Basic Research Question

  • Solubility : Shake-flask method in PBS (pH 7.4) or DMSO.
  • Stability : HPLC monitoring under accelerated conditions (40°C/75% RH for 4 weeks) .

How does the nitro group’s position affect bioactivity compared to other triazole derivatives?

Advanced Research Question
The 3-nitro substitution enhances electron-withdrawing effects, increasing redox activity. shows 3-nitro derivatives are 10× more potent against T. cruzi than 2-nitro analogs due to improved NTR binding .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Storage : −20°C in airtight containers () .

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